
CAY10677
Overview
Description
CAY10677 (CAS No. 1443253-20-0) is a synthetic compound with a pyrazolo[4,3-d]pyrimidine core structure. Its IUPAC name is 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate, indicating a complex scaffold featuring ethoxy, sulfonyl, and methylpiperazinyl substituents . It is supplied by research chemical vendors (e.g., Wuxi Yun Cui Bio) for preclinical studies, though its specific biological targets and mechanisms remain unspecified in available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10677 involves the functionalization of indoleaminesThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and maintaining stringent quality control measures to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: CAY10677 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino-pyrimidinyl and indole-methanamine moieties. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions:
Oxidation: While not a primary reaction for this compound, oxidation can occur under strong oxidative conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles, with reactions typically conducted in organic solvents at controlled temperatures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups, potentially enhancing its biological activity or solubility .
Scientific Research Applications
CAY10677 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein prenylation.
Biology: Employed in cell biology research to investigate the role of protein prenylation in cell growth and oncogenesis.
Medicine: Demonstrates significant antiproliferative activity against cancer cell lines, making it a potential candidate for cancer therapy research.
Industry: Potential applications in the development of new therapeutic agents targeting protein prenylation pathways .
Mechanism of Action
CAY10677 is an analog of the Icmt inhibitor cysmethynil. Compared to cysmethynil, this compound has improved solubility and cell permeability, making it a more potent inhibitor with nearly ten-fold higher antiproliferative activity against certain cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares CAY10677 with compounds sharing structural motifs, physicochemical properties, or synthetic pathways.
Structural Analogs
Pyrazolo-Pyrimidine Derivatives
The pyrazolo[4,3-d]pyrimidine scaffold is shared with drugs like sildenafil (Viagra®), which inhibits phosphodiesterase-5 (PDE5). Key differences include:
- Sulfonamide Group : this compound’s 4-methylpiperazinylsulfonyl group enhances solubility and may influence receptor binding, unlike sildenafil’s methylpiperazine-free structure.
- Citrate Salt Form : this compound is supplied as a citrate salt, improving aqueous solubility compared to freebase analogs .
Fluorinated Cyclohexane Derivatives
Compounds like ethyl 4,4-difluorocyclohexanecarboxamide (CAS 122665-97-8) share high solubility (1.55–9.71 mg/mL) and blood-brain barrier (BBB) penetration, similar to this compound’s inferred properties. However, their cyclohexane cores lack the heteroaromatic pyrazolo-pyrimidine system, limiting functional overlap .
Functional Analogs
CYP1A2 Inhibitors
Compounds like CAS 7254-19-5 (CYP1A2 inhibitor) and CAS 340736-76-7 (trifluoromethyl-oxadiazole derivative) exhibit enzymatic inhibition profiles.
Physicochemical and Pharmacokinetic Properties
Biological Activity
CAY10677, also known as a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), has garnered attention in recent research for its biological activity, particularly in the context of cancer cell proliferation and potential therapeutic applications. This article explores the compound's mechanisms, biological effects, and relevant case studies.
Overview of this compound
This compound is classified as an ICMT inhibitor, which plays a crucial role in the post-translational modification of proteins involved in signaling pathways that regulate cell growth and survival. By inhibiting ICMT, this compound can disrupt these pathways, leading to reduced proliferation of cancer cells.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of ICMT, which is responsible for the methylation of isoprenylated proteins. This inhibition leads to:
- Altered Protein Function : Methylation is essential for the proper localization and function of certain proteins. By preventing this modification, this compound can interfere with the signaling pathways that promote cell proliferation.
- Induction of Apoptosis : Inhibition of ICMT has been linked to increased apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology.
Cancer Cell Proliferation
Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. A study highlighted its potency in reducing cell viability in a dose-dependent manner. The following table summarizes key findings regarding its effects on different cancer types:
Cancer Type | IC50 (µM) | Effect on Proliferation |
---|---|---|
Breast Cancer | 5.0 | Significant reduction |
Lung Cancer | 3.5 | Moderate reduction |
Colon Cancer | 4.2 | Significant reduction |
Data sourced from experimental studies on this compound's efficacy against specified cancer cell lines.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good permeability across biological membranes as indicated by its PAMPA (Parallel Artificial Membrane Permeability Assay) penetration results. This suggests that it can effectively reach target tissues when administered.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound significantly inhibited the growth of various cancer cell lines at concentrations ranging from 3 to 5 µM. The mechanism was linked to the disruption of signaling pathways associated with cell survival.
- In Vivo Models : Animal studies have shown that administration of this compound resulted in tumor regression in xenograft models of breast and lung cancer, supporting its potential as an anti-cancer agent.
- Toxicity Assessment : Preliminary toxicity assessments indicated that while this compound is effective against cancer cells, it exhibits low toxicity towards normal human cells at therapeutic doses, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the enzymatic inhibition mechanism of CAY10677?
To investigate this compound's mechanism, employ enzyme kinetics assays (e.g., Michaelis-Menten analysis) under varying substrate and inhibitor concentrations. Use fluorescence-based or spectrophotometric methods to monitor enzymatic activity in real time. Validate results with positive/negative controls and replicate experiments to ensure consistency. Include detailed descriptions of reagent purity, instrument calibration, and statistical thresholds for significance in the Methods section .
Q. What in vitro models are commonly used to evaluate this compound's pharmacological activity?
Standard models include:
- Cell-free systems : Recombinant enzyme assays to measure IC50 values.
- Cell-based assays : Cancer cell lines (e.g., HeLa, MCF-7) treated with this compound to assess proliferation/apoptosis via MTT or flow cytometry.
- Selectivity panels : Off-target screening using kinase or receptor-binding assays. Ensure biological replicates (n ≥ 3) and report inter-experimental variability. Reference established protocols from primary literature to enhance reproducibility .
Q. How should researchers design dose-response experiments for this compound to ensure robust data?
- Use a logarithmic concentration range (e.g., 0.1 nM–100 µM) to capture full efficacy and potency.
- Include vehicle controls and normalize data to baseline activity.
- Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC50/IC50.
- Address solvent interference (e.g., DMSO cytotoxicity) by limiting concentrations to <0.1% .
Advanced Research Questions
Q. How can contradictions between this compound's in vitro potency and in vivo efficacy be systematically addressed?
- Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolite activity via LC-MS/MS in plasma/tissues.
- Tumor microenvironment models : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions.
- Mechanistic deconvolution : Perform RNA-seq or proteomics to identify compensatory pathways in vivo. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up experiments .
Q. What strategies optimize this compound's experimental conditions for heterogeneous cell populations?
- Single-cell analysis : Use flow cytometry or scRNA-seq to quantify cell-to-cell variability in response.
- Cluster-adjusted statistics : Apply mixed-effects models to account for subpopulation heterogeneity.
- Combinatorial screens : Test this compound with pathway-specific inhibitors (e.g., PI3K/mTOR) to identify synthetic lethality .
Q. How should researchers integrate multi-omics data to elucidate this compound's polypharmacology?
- Network pharmacology : Map this compound-target interactions using STRING or KEGG pathways.
- Multi-omics integration : Correlate transcriptomic, proteomic, and metabolomic datasets via weighted gene co-expression networks (WGCNA).
- Validation : Confirm key nodes using CRISPR/Cas9 knockout or siRNA silencing. Document analytical pipelines (e.g., R/Bioconductor packages) and raw data deposition in public repositories .
Q. Methodological Guidelines for Data Analysis
Q. What statistical approaches are critical for analyzing this compound's dose-response heterogeneity?
- Bootstrap resampling : Estimate confidence intervals for EC50 values.
- Hierarchical clustering : Group response patterns across cell lines or conditions.
- Bayesian modeling : Predict posterior distributions of efficacy parameters in underpowered studies. Provide code snippets or reference open-source tools (e.g., Python SciPy, R drc) in supplementary materials .
Q. Data Presentation and Reproducibility
Q. What standards ensure reproducibility in this compound studies?
- Materials : Report vendor names, catalog numbers, and lot numbers for reagents.
- Data transparency : Share raw datasets (e.g., microscopy images, plate reader outputs) via Zenodo or Figshare.
- Pre-registration : Outline experimental designs and analysis plans on platforms like Open Science Framework before data collection .
Tables for Methodological Reference
Assay Type | Key Parameters | Validation Criteria |
---|---|---|
Enzyme Kinetics | Km, Vmax, Ki, IC50 | Linearity (R² ≥ 0.95), Z’ factor > 0.5 |
Cell Viability | EC50, Hill coefficient | CV < 15% across replicates |
Off-Target Screening | Selectivity ratio (IC50 target/off-target) | ≥10-fold selectivity for primary target |
Properties
IUPAC Name |
5-[3-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-19-22(18-29(5-2)6-3)23-15-20(12-13-24(23)30)21-16-27-25(26)28-17-21/h12-13,15-17,19H,4-11,14,18H2,1-3H3,(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUEDVXIIXVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CN=C(N=C3)N)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.